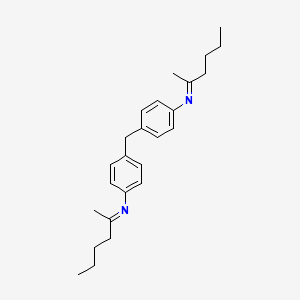

Benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-

Description

Properties

CAS No. |

67599-06-8 |

|---|---|

Molecular Formula |

C25H34N2 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

N-[4-[[4-(hexan-2-ylideneamino)phenyl]methyl]phenyl]hexan-2-imine |

InChI |

InChI=1S/C25H34N2/c1-5-7-9-20(3)26-24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)27-21(4)10-8-6-2/h11-18H,5-10,19H2,1-4H3 |

InChI Key |

JDKFIBYYGNZCBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(C)CCCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] typically involves the condensation reaction between 4,4’-methylenedianiline and 1-methylpentanal. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bonds. The general reaction scheme is as follows:

[ \text{4,4’-Methylenedianiline} + \text{1-Methylpentanal} \rightarrow \text{4,4’-Methylenebis[n-(1-methylpentylidene)aniline]} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis[n-(1-methylpentylidene)aniline] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of the imine bonds can yield the corresponding amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.

Scientific Research Applications

4,4’-Methylenebis[n-(1-methylpentylidene)aniline] has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of Benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)- with similar compounds:

Key Findings from Comparative Analysis

- Substituent Effects: Alkyl Chain Length: Longer alkyl chains (e.g., pentylidene vs. Halogenation: Chlorine atoms in MBOCA significantly increase toxicity and regulatory scrutiny, with documented occupational exposure risks .

- Michler’s base is classified as a Group 3 carcinogen (IARC), highlighting the impact of substituents on hazard profiles .

Thermal and Chemical Stability :

- Epoxy resins incorporating methylenebis-aniline derivatives (e.g., TGBAPP in ) show enhanced thermal stability (>300°C), with performance modulated by substituent choice.

Biological Activity

Benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-] is a chemical compound that has garnered attention due to its potential biological activities and associated health risks. This article explores its biological activity, including toxicological profiles, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

Benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-] is an aromatic amine characterized by its methylene bridge and N-substituted groups. Its structure can be represented as follows:

This compound is known for its reactivity and has been studied for various applications in organic synthesis.

Carcinogenic Potential

The National Toxicology Program (NTP) lists this compound as "reasonably anticipated to be a human carcinogen." Studies have demonstrated that dietary administration of related compounds can lead to thyroid gland cancer in rats, indicating a potential risk for similar effects in humans .

Genotoxicity

Research indicates that benzenamine derivatives can undergo metabolic activation leading to the formation of DNA-reactive intermediates. These intermediates can form adducts with DNA, which may contribute to carcinogenesis. In vitro studies using human liver microsomes have shown that the compound is metabolized by cytochrome P450 enzymes, resulting in the generation of reactive metabolites .

Metabolic Pathways

The metabolism of benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-] involves several pathways:

- N-acetylation : This process converts the amine into an N-acetyl derivative.

- N-hydroxylation : This reaction leads to the formation of N-hydroxy derivatives which are more reactive.

- Ring Hydroxylation : Hydroxylation at the aromatic ring increases reactivity towards nucleophiles .

These metabolic processes are crucial as they determine the compound's toxicity and potential biological activity.

Animal Studies

A study involving male Sprague-Dawley rats demonstrated dose-dependent increases in liver enzymes indicative of hepatic stress following exposure to benzenamine derivatives. Histopathological examinations revealed fatty degeneration and necrosis in liver tissues at higher doses (50 mg/kg) .

- Table 1: Summary of Histopathological Findings in Rats

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0 | No significant changes |

| 0.4 | Mild changes in organ weights |

| 2 | Moderate hepatic changes |

| 10 | Fatty degeneration observed |

| 50 | Severe necrosis and organ damage |

Human Exposure

Human studies have identified hemoglobin adducts formed from exposure to benzenamine derivatives, indicating systemic absorption and potential health risks. The presence of these adducts suggests that the compound can interact with biological macromolecules, raising concerns about its long-term effects on human health .

Q & A

Q. What are the key synthetic routes for Benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation reactions between substituted anilines and aldehydes or ketones under controlled conditions. For analogous compounds (e.g., 4,4'-methylenebis derivatives), sodium t-butanolate in toluene at 80°C under inert atmospheres is a common catalytic system . Optimizing stoichiometry and temperature is critical: excess aldehyde can drive the reaction to completion, while elevated temperatures (>100°C) may degrade sensitive intermediates. Purification via recrystallization or column chromatography is recommended to achieve >95% purity, as seen in industrial-scale protocols for structurally similar epoxy curing agents .

Q. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the methylene bridge (-CH2-) at δ 3.8–4.2 ppm and aromatic protons at δ 6.5–7.5 ppm.

- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .

- HPLC : Monitor purity using C18 columns with UV detection at 254 nm .

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., m/z 366.58 for C25H38N2 derivatives) .

Q. What are the primary thermal decomposition products, and how are they analyzed?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) reveals decomposition pathways. For example, pyrolysis of similar methylenebis-anilines at 300–400°C produces:

Advanced Research Questions

Q. How can contradictions in carcinogenicity data for methylenebis-aniline derivatives be resolved?

Methodological Answer: Discrepancies arise from species-specific responses and dose dependencies. For example:

- Rodent Studies : 4,4'-Methylenebis(N,N-dimethyl)benzenamine induced liver adenomas in mice (female-specific) and thyroid carcinomas in rats at high doses (500 ppm), but not at lower exposures .

- In Vitro Assays : Positive mutagenicity in Salmonella (Ames test) but negative in yeast recombination assays .

Resolution Strategy :

Q. What experimental designs mitigate confounding factors in assessing environmental persistence?

Methodological Answer:

- Hydrolysis Studies : Perform under pH 3–10 at 25–50°C, monitoring via LC-MS. For example, methylenebis-anilines show stability in neutral water but degrade in acidic/basic conditions via imine hydrolysis .

- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous/organic solvents. Structural analogs like 4,4'-methylenedianiline form nitroso derivatives under UV light, requiring dark controls .

- Soil Microcosms : Analyze biodegradation using OECD 307 guidelines, measuring half-lives (t₁/₂) with LC-MS/MS .

Q. How do substituents (e.g., alkyl, chloro) influence the compound’s reactivity in polymer curing applications?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -Cl) : Increase curing rate in epoxy resins by enhancing electrophilicity. For example, 4,4'-Methylenebis(2-chloroaniline) reduces gelation time by 30% compared to non-halogenated analogs .

- Steric Effects : Bulky substituents (e.g., isopropyl groups in M-DIPA) lower crosslinking density but improve thermal stability (Tg increases by ~20°C) .

Experimental Optimization :

Data Contradiction Analysis

Q. Why do some studies report conflicting data on mutagenicity vs. carcinogenicity?

Key Factors :

- Metabolic Activation : Pro-carcinogens like methylenebis-anilines require cytochrome P450-mediated activation (e.g., CYP1A2) to form DNA-reactive nitrenium ions. Species-specific enzyme expression explains divergent outcomes .

- Endpoint Sensitivity : Ames tests detect gene mutations but not epigenetic changes (e.g., histone modification), which may drive carcinogenesis in vivo .

Recommendation : Integrate multi-omics (transcriptomics, metabolomics) to capture non-mutagenic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.